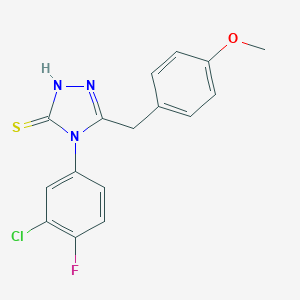![molecular formula C18H27N3O3S2 B349228 2-[2-[(11,11-Dimethyl-4-propan-2-ylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)amino]ethoxy]ethanol CAS No. 903860-82-2](/img/structure/B349228.png)
2-[2-[(11,11-Dimethyl-4-propan-2-ylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)amino]ethoxy]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{[2-(isopropylsulfanyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is fused with a pyrano ring and substituted with an isopropylsulfanyl group, making it a unique and interesting molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives, including 2-(2-{[2-(isopropylsulfanyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol, typically involves the cyclization of thiophene-2-carboxamides with various reagents. One common method involves heating thiophene-2-carboxamides in formic acid to yield thienopyrimidin-4-ones . Another approach includes the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for such complex compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
化学反应分析
Types of Reactions
2-(2-{[2-(isopropylsulfanyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, to yield dihydropyrimidine derivatives.
Substitution: The amino group on the thienopyrimidine core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropylsulfanyl group can yield sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
科学研究应用
2-(2-{[2-(isopropylsulfanyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(2-{[2-(isopropylsulfanyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores, such as thieno[3,2-d]pyrimidin-4-ones.
Thiophene Derivatives: Compounds containing thiophene rings, which are known for their diverse biological activities.
Indole Derivatives: Compounds with indole structures, which also exhibit a wide range of biological activities.
Uniqueness
What sets 2-(2-{[2-(isopropylsulfanyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol apart is its unique combination of a thienopyrimidine core with a pyrano ring and an isopropylsulfanyl group. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
903860-82-2 |
|---|---|
分子式 |
C18H27N3O3S2 |
分子量 |
397.6g/mol |
IUPAC 名称 |
2-[2-[(11,11-dimethyl-4-propan-2-ylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C18H27N3O3S2/c1-11(2)25-17-20-14-12-10-24-18(3,4)9-13(12)26-15(14)16(21-17)19-5-7-23-8-6-22/h11,22H,5-10H2,1-4H3,(H,19,20,21) |
InChI 键 |
VNKQKWJTHZHVQV-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=NC2=C(C(=N1)NCCOCCO)SC3=C2COC(C3)(C)C |
规范 SMILES |
CC(C)SC1=NC2=C(C(=N1)NCCOCCO)SC3=C2COC(C3)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(6-oxo-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetamide](/img/structure/B349145.png)
![2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B349146.png)
![11-chloro-3-(2-pyridinylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B349149.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349153.png)
![Methyl 4-(2-anilino-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]quinolin-3-yl)benzoate](/img/structure/B349154.png)
![3-cyclopropyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B349155.png)
![3-(4-bromophenoxy)-5-[(2-hydroxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B349157.png)
![2-anilino-5-methyl-3-phenylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B349158.png)
![3-(4-fluorophenoxy)-5-[(2-methoxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B349159.png)
![methyl 5,5-dimethyl-2-[(phenoxycarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B349160.png)
![6-Benzyl-5-methyl-7-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B349161.png)
![9-cyclopropyl-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B349163.png)

![6-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B349170.png)
